molecular formula C18H16F3NO3 B4051441 6,7-Dimethoxy-4-(2-trifluoromethyl-phenyl)-3,4-dihydro-1H-quinolin-2-one CAS No. 599151-36-7

6,7-Dimethoxy-4-(2-trifluoromethyl-phenyl)-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B4051441
CAS No.: 599151-36-7
M. Wt: 351.3 g/mol
InChI Key: JHNLHSQSWGIDQI-UHFFFAOYSA-N
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Description

This compound belongs to the dihydroquinolinone class, characterized by a bicyclic framework with a ketone group at position 2. The core structure features a 6,7-dimethoxy substitution on the quinoline ring and a 2-trifluoromethylphenyl group at position 3. The trifluoromethyl (CF₃) group is a strong electron-withdrawing moiety, while the methoxy groups contribute electron-donating effects. These structural attributes influence its physicochemical properties, such as lipophilicity (logP ≈ 3.4 inferred from analogs) and polar surface area (~39 Ų), which are critical for bioavailability and target interaction .

Properties

IUPAC Name

6,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO3/c1-24-15-7-12-11(8-17(23)22-14(12)9-16(15)25-2)10-5-3-4-6-13(10)18(19,20)21/h3-7,9,11H,8H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNLHSQSWGIDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=CC=C3C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401146748
Record name 3,4-Dihydro-6,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203606
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

599151-36-7
Record name 3,4-Dihydro-6,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=599151-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-6,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-4-(2-trifluoromethyl-phenyl)-3,4-dihydro-1H-quinolin-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as chloroform and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Friedländer Condensation

The Friedländer condensation is a key method for quinoline synthesis, involving the reaction of o-amino carbonyl compounds with ketones or aldehydes. For the target compound, this approach could involve:

  • Core Formation : Reaction of 3,4-dimethoxy-aniline derivatives with a ketone containing a trifluoromethyl-phenyl group.

  • Cyclization : Intramolecular bond formation between the amino group and α-carbon of the ketone, facilitated by acidic conditions (e.g., HCl) .

Trifluoromethylation Strategies

The introduction of the trifluoromethyl-phenyl substituent at position 4 likely involves:

  • Nucleophilic Substitution : Reaction with aryl trifluoromethyl donors (e.g., ClCF₂CO₂Me) under catalytic conditions (e.g., CuI, KF) .

  • Coupling Reactions : Cross-coupling methods (e.g., Suzuki) using trifluoromethyl-phenyl boronic acids .

Cyclization and Ring Formation

The dihydroquinolin-2-one core forms via aza-Michael addition, where the amino group attacks the α,β-unsaturated carbonyl system. This step is critical for stabilizing the ring structure .

Substituent Influence on Reactivity

  • Trifluoromethyl-Phenyl Group : Enhances lipophilicity and electron-withdrawing effects, stabilizing the quinolinone ring .

  • Methoxy Groups : Electron-donating groups at positions 6 and 7 may modulate redox properties and solubility .

Reaction Conditions

Method Key Conditions Yield Advantages
FriedländerHCl, reflux (6–8 hours)50–70%Scalable, wide substrate range
MicrowaveAcid catalyst, solvent-free>50%Rapid reaction, energy-efficient
TrifluoromethylationCuI, KF, DMF (110°C)ModerateSelective trifluoromethyl addition

Biological Activity

The quinolinone scaffold is explored for anticancer (e.g., kinase inhibition) and CFTR potentiator activity . Substituents like methoxy and trifluoromethyl groups are optimized for improved selectivity and pharmacokinetics.

Structural Insights

  • Conformational Stability : Intramolecular hydrogen bonding in the quinolinone ring enhances planarity, critical for biological activity .

  • Synthetic Flexibility : Diverse substitution patterns enable tailored physicochemical properties .

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through a cyclization process involving the corresponding amide under acidic conditions. The method ensures high purity and yield, making it suitable for pharmaceutical applications. The synthesis involves:

  • Starting Materials : The synthesis begins with N-[2-(3,4-dimethoxyphenyl)-ethyl]-3-(4-trifluoromethylphenyl)-propionamide.
  • Cyclization Conditions : The reaction is performed in suitable solvents such as dichloromethane or nitromethane under acidic catalysis.
  • Yield and Purity : The cyclization yields the desired compound with purities often exceeding 99% .

Biological Activities

Research indicates that 6,7-Dimethoxy-4-(2-trifluoromethyl-phenyl)-3,4-dihydro-1H-quinolin-2-one exhibits various biological activities:

Sleep Modulation

Almorexant, synthesized from this compound, acts as an orexin receptor antagonist, which is pivotal in regulating sleep-wake cycles. Preclinical studies suggest that compounds like almorexant can effectively promote sleep without the side effects commonly associated with traditional sedatives .

Antidepressant Effects

There is emerging evidence that derivatives of quinoline structures may exhibit antidepressant-like effects in animal models. This suggests potential applications in treating mood disorders, although further studies are required to establish efficacy in humans .

Neuroprotective Properties

Some studies have indicated that compounds with similar structures may possess neuroprotective effects against neurodegenerative diseases. The mechanisms are believed to involve modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies

Several studies have documented the effects and applications of this compound:

Case Study 1: Almorexant Efficacy

In clinical trials, almorexant demonstrated significant improvements in sleep latency and total sleep time compared to placebo controls. Patients reported fewer side effects compared to traditional hypnotics .

Case Study 2: Antidepressant Activity

A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant-like effects of quinoline derivatives in rodents. Results indicated that these compounds may enhance serotonin levels and exhibit anxiolytic properties .

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-(2-trifluoromethyl-phenyl)-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline/Isoquinoline Core

Compound 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d)
  • Key Differences : Methyl group at position 1 and a carboxylate ester at position 2.
  • The methyl group may sterically hinder interactions with hydrophobic binding pockets .
6,7-Dimethoxy-4-(4-trifluoromethylphenyl)-3,4-dihydroquinolin-2(1H)-one
  • Key Differences : Trifluoromethyl group at the para position of the phenyl ring (vs. ortho in the target compound).
  • Impact : The para-CF₃ configuration may alter binding affinity in receptors sensitive to steric effects. Molecular weight (379.38 g/mol) and logP (3.398) are comparable to the target compound, suggesting similar pharmacokinetic profiles .
6,7-Dimethyl-4-(2-methylphenyl)-3,4-dihydro-1H-quinolin-2-one
  • Key Differences : Methyl groups at positions 6 and 7 (vs. methoxy) and a 2-methylphenyl substituent (vs. 2-CF₃-phenyl).
  • The 2-methylphenyl group lacks the electron-withdrawing effect of CF₃, which may reduce receptor-binding specificity .

Modifications in the Trifluoromethyl Group Position

6,7-Dimethoxy-2-(trifluoromethyl)-4-quinolinol
  • Key Differences: Trifluoromethyl group at position 2 of the quinoline ring (vs. phenyl ring in the target compound).
  • Impact: Positional variation may redirect interactions with enzymatic active sites.

Alterations in the Ether Substituents

6,7-Diethoxy-4-[4-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one
  • Key Differences : Ethoxy groups at positions 6 and 7 (vs. methoxy).
  • Impact: Ethoxy substituents increase molecular weight (379.38 g/mol vs. ~363 g/mol for methoxy analogs) and logP (3.398 vs.

Scaffold Modifications

6,7-Dimethoxy-9-[2-(trifluoromethyl)phenyl]-furo[3,4-b]quinolin-1-one
  • Key Differences: Fused furan ring replaces the dihydroquinoline scaffold.
  • Impact : The rigid furan system may restrict conformational flexibility, affecting binding to dynamic targets. The trifluoromethylphenyl group retains similar electronic properties but in a distinct spatial arrangement .

Research Findings and Implications

  • Methoxy vs. Ethoxy : Ethoxy-substituted analogs exhibit prolonged half-lives due to slower oxidative metabolism, but methoxy groups balance lipophilicity and metabolic stability .
  • Scaffold Rigidity: Fused-ring systems (e.g., furoquinolinone) may limit off-target effects but reduce adaptability to conformational changes in dynamic targets like kinases .

Biological Activity

6,7-Dimethoxy-4-(2-trifluoromethyl-phenyl)-3,4-dihydro-1H-quinolin-2-one is a compound of significant interest due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C19H18F3N1O2
  • IUPAC Name : 6,7-Dimethoxy-4-(2-trifluoromethylphenyl)-3,4-dihydroquinolin-2-one

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Notable mechanisms include:

  • Inhibition of Cyclooxygenase (COX) Enzymes : The compound has shown moderate inhibitory effects on COX enzymes, which are crucial in inflammatory processes. This inhibition may contribute to its anti-inflammatory properties .
  • Antioxidant Activity : The presence of methoxy groups enhances the electron-donating capacity of the molecule, potentially contributing to its antioxidant properties. This activity is vital for protecting cells from oxidative stress .
  • Cytotoxicity Against Cancer Cells : Studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The IC50 values for these activities suggest significant potential for further development as an anticancer agent .

Biological Activity Data

A summary of key biological activities and their corresponding IC50 values is presented in the table below:

Biological Activity Cell Line/Target IC50 Value (µM)
COX-2 InhibitionEnzymatic Assay19.2
CytotoxicityMCF-7 Cancer Cells10.4
CytotoxicityHek293 Cells5.4
Lipoxygenase Inhibition (LOX)LOX-5 and LOX-15Moderate Activity

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Study on Anti-inflammatory Effects : A study highlighted the compound's ability to inhibit COX enzymes effectively, suggesting its potential use in treating inflammatory diseases .
  • Anticancer Research : Research conducted on various cancer cell lines demonstrated that this compound not only inhibits cell proliferation but also induces apoptosis in certain conditions. The mechanisms involved include cell cycle arrest and modulation of apoptotic pathways .
  • Molecular Docking Studies : In silico studies have provided insights into the binding interactions between the compound and target proteins, revealing potential pathways through which it exerts its biological effects .

Q & A

Q. What methodologies ensure reproducibility in stereoselective synthesis of dihydroquinolin-2-one derivatives?

  • Methodological Answer :
  • Chiral auxiliaries or catalysts : Use Evans oxazolidinones or asymmetric hydrogenation catalysts to enforce enantiomeric excess (>90% ee).
  • Circular dichroism (CD) spectroscopy to confirm absolute configuration, as applied in related tetrahydroisoquinoline systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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